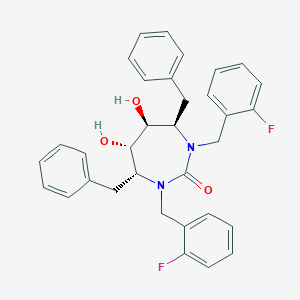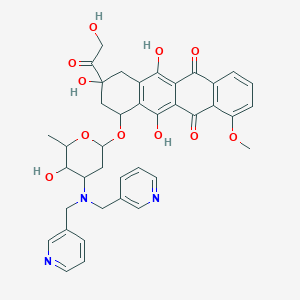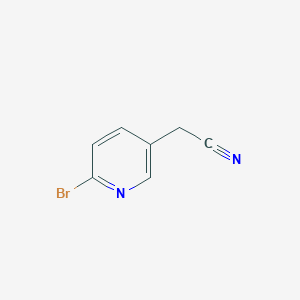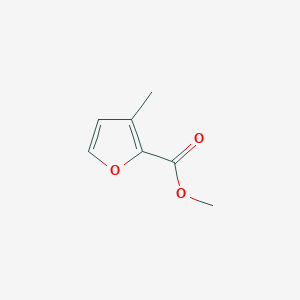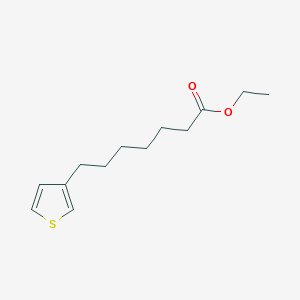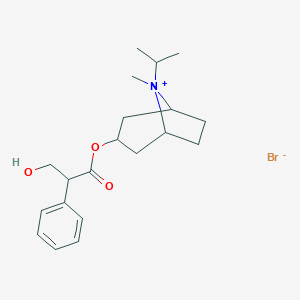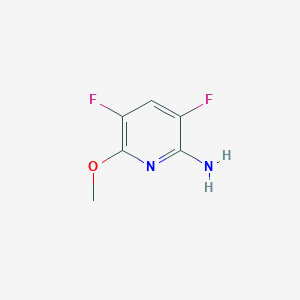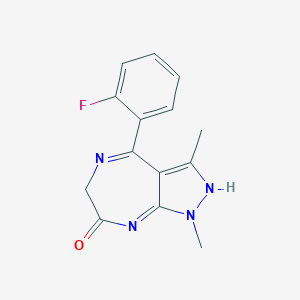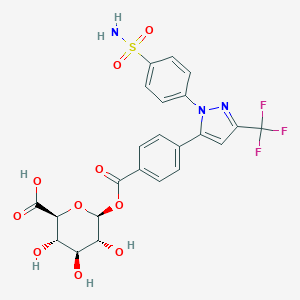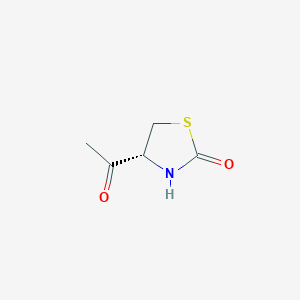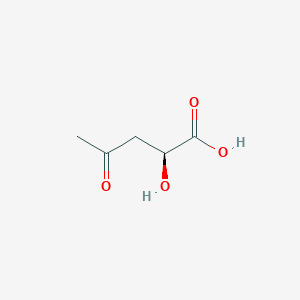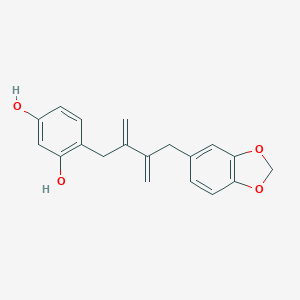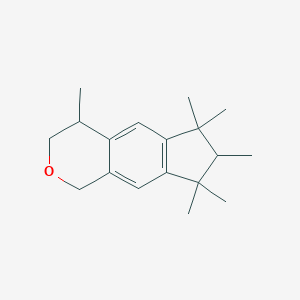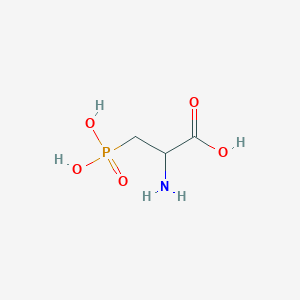
(S)-3-Methylene-4-hydroxy-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methylene-4-hydroxy-2-pentanone, commonly known as MHP, is a chiral compound that has gained significant attention in the scientific community due to its unique chemical properties. MHP is a versatile building block for the synthesis of various natural and synthetic compounds, and it has shown promising results in scientific research applications.
Mécanisme D'action
MHP acts as a chiral building block in the synthesis of various compounds, and its mechanism of action varies depending on the compound being synthesized. In the synthesis of artemisinin, MHP acts as a key intermediate in the formation of the endoperoxide bridge, which is essential for the antimalarial activity of artemisinin. In the synthesis of pinnatal, MHP acts as a precursor for the lactone ring formation, which is responsible for the anticancer activity of pinnatal. In the synthesis of ibuprofen, MHP acts as a starting material for the formation of the chiral center, which is responsible for the anti-inflammatory activity of ibuprofen.
Effets Biochimiques Et Physiologiques
MHP has shown promising results in various biochemical and physiological studies. MHP has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, MHP has been shown to have anti-inflammatory activity, which can reduce inflammation and pain. MHP has also been shown to have antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MHP has several advantages for lab experiments, including its high enantioselectivity and purity, which make it suitable for various scientific research applications. Additionally, MHP is relatively easy to synthesize using the condensation of acetone and formaldehyde, making it a cost-effective building block for the synthesis of various compounds. However, MHP has some limitations, including its relatively low yield and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research and application of MHP. One potential direction is the synthesis of new natural products and biologically active compounds using MHP as a chiral building block. Additionally, MHP can be used as a starting material for the synthesis of new pharmaceuticals with improved properties. Furthermore, MHP can be used in the development of new materials with unique chemical and physical properties. Finally, further research is needed to explore the potential applications of MHP in various fields, including medicine, materials science, and chemical engineering.
Conclusion:
In conclusion, MHP is a versatile building block with promising results in various scientific research applications. Its unique chemical properties make it suitable for the synthesis of various natural and synthetic compounds, and its potential applications are vast. Further research is needed to explore the full potential of MHP in various fields, including medicine, materials science, and chemical engineering.
Méthodes De Synthèse
MHP can be synthesized through various methods, including the aldol condensation of acetone and formaldehyde, the reaction of methyl vinyl ketone with formaldehyde, and the reduction of 3-hydroxy-4-penten-2-one. However, the most commonly used method for the synthesis of MHP is the condensation of acetone and formaldehyde in the presence of a base catalyst such as potassium hydroxide. This method yields MHP with high enantioselectivity and purity, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
MHP has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and biologically active compounds. MHP has been used as a key intermediate in the synthesis of the antimalarial drug artemisinin, which has shown promising results in the treatment of malaria. MHP has also been used in the synthesis of various natural products, including the terpenoid lactone pinnatal, which has shown anticancer activity. Additionally, MHP has been used in the synthesis of biologically active compounds such as the anti-inflammatory drug ibuprofen.
Propriétés
Numéro CAS |
144370-33-2 |
|---|---|
Nom du produit |
(S)-3-Methylene-4-hydroxy-2-pentanone |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h5,7H,1H2,2-3H3/t5-/m0/s1 |
Clé InChI |
BDHSXBJEPAUNBX-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=C)C(=O)C)O |
SMILES |
CC(C(=C)C(=O)C)O |
SMILES canonique |
CC(C(=C)C(=O)C)O |
Synonymes |
2-Pentanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



